molecular formula C15H17NO2 B2559199 3-[(4-Ethoxyphenoxy)methyl]aniline CAS No. 1016729-14-8

3-[(4-Ethoxyphenoxy)methyl]aniline

Cat. No.: B2559199
CAS No.: 1016729-14-8
M. Wt: 243.306
InChI Key: LMGYXCHLOVFMDN-UHFFFAOYSA-N
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Description

3-[(4-Ethoxyphenoxy)methyl]aniline is an aniline derivative featuring a para-ethoxyphenoxy group attached via a methylene bridge to the meta position of the aromatic amine. Its molecular formula is C₁₅H₁₇NO₃, with a calculated molecular weight of 259.3 g/mol. While direct experimental data for this compound are absent in the provided evidence, its structural analogs offer insights into its behavior.

Properties

IUPAC Name

3-[(4-ethoxyphenoxy)methyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2/c1-2-17-14-6-8-15(9-7-14)18-11-12-4-3-5-13(16)10-12/h3-10H,2,11,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMGYXCHLOVFMDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)OCC2=CC(=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Ethoxyphenoxy)methyl]aniline typically involves the reaction of 4-ethoxyphenol with formaldehyde and aniline under controlled conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 4-ethoxyphenol is replaced by the aniline group via a methylene bridge. The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like ethanol to facilitate the reaction .

Industrial Production Methods

Industrial production of 3-[(4-Ethoxyphenoxy)methyl]aniline follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity of the product. The final product is then purified through techniques such as recrystallization or distillation .

Chemical Reactions Analysis

Types of Reactions

3-[(4-Ethoxyphenoxy)methyl]aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce various amine derivatives. Substitution reactions can result in halogenated or nitrated products .

Scientific Research Applications

3-[(4-Ethoxyphenoxy)methyl]aniline has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-[(4-Ethoxyphenoxy)methyl]aniline involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 3-[(4-Ethoxyphenoxy)methyl]aniline and related compounds:

Compound Name Molecular Formula Substituent Structure Key Properties/Applications References
3-[(4-Ethoxyphenoxy)methyl]aniline C₁₅H₁₇NO₃ (4-Ethoxyphenoxy)methyl High lipophilicity; potential metabolic stability inferred from ethoxy group Inferred
3-(4-Methoxyphenoxy)aniline C₁₃H₁₃NO₂ 4-Methoxyphenoxy Molecular weight: 215.25 g/mol; skin sensitization hazard (H317)
3-[(Phenylsulfonyl)methyl]aniline C₁₃H₁₃NO₂S Phenylsulfonylmethyl Polar sulfonyl group enhances solubility in ethanol; synthesized via HCl/ethanol reflux (91% yield)
4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline C₁₂H₁₆F₃N₃ Piperazinylmethyl and trifluoromethyl Pharmaceutical intermediate; density: 1.2±0.1 g/cm³
N-(4-Methoxybenzyl)aniline C₁₄H₁₅NO 4-Methoxybenzyl Isolated from Lepidium meyenii; benzyl group increases steric bulk

Key Comparison Points:

Electronic Effects: The ethoxy group in 3-[(4-Ethoxyphenoxy)methyl]aniline is electron-donating, increasing electron density on the aromatic ring compared to electron-withdrawing groups like sulfonyl () or trifluoromethyl () . This may enhance nucleophilic aromatic substitution reactivity. Methoxy analogs (e.g., 3-(4-Methoxyphenoxy)aniline) exhibit similar electronic profiles but lower steric hindrance .

Sulfonyl-containing analogs () show enhanced polarity, favoring solubility in polar solvents like ethanol .

Synthetic Accessibility: Ethoxyphenoxy introduction likely requires etherification or coupling reactions, whereas sulfonyl groups are efficiently installed via sulfonylation (e.g., 91% yield in ) . Schiff base derivatives (e.g., ) highlight the versatility of imine chemistry for modifying substituents .

Biological Relevance: Piperazinyl and trifluoromethyl substituents () are common in drug design for targeting enzymes or receptors . The ethoxyphenoxy group may offer metabolic stability over methoxy due to slower oxidative demethylation .

Crystallographic Behavior :

  • Ethoxy and methoxy substituents influence molecular packing, as seen in Schiff base derivatives (), suggesting similar crystallinity challenges for the target compound .

Research Findings and Data Gaps

  • Physical Properties: Melting points, boiling points, and solubility data for 3-[(4-Ethoxyphenoxy)methyl]aniline are absent in the evidence. These could be inferred from analogs: Density: ~1.2 g/cm³ (similar to ’s piperazine derivative) . IR/NMR: Expected peaks for ethoxy (C-O-C ~1250 cm⁻¹), aromatic C-H (~3000 cm⁻¹), and NH₂ (~3400 cm⁻¹).
  • Toxicity : Analogous compounds (e.g., ) carry skin sensitization risks (H317), suggesting similar precautions for the target compound .

Biological Activity

3-[(4-Ethoxyphenoxy)methyl]aniline, with the CAS number 1016729-14-8, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 3-[(4-Ethoxyphenoxy)methyl]aniline is C16H19NO3, indicating the presence of an ethoxy group and a phenoxy group attached to a methylene bridge connected to an aniline moiety. This structural configuration is significant for its biological interactions.

The biological activity of 3-[(4-Ethoxyphenoxy)methyl]aniline primarily arises from its ability to interact with various molecular targets, including enzymes and receptors. The compound's structure allows it to modulate the activity of these targets, leading to various pharmacological effects.

Key Mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
  • Receptor Binding : It can bind to certain receptors, potentially influencing signaling pathways related to cell growth and apoptosis.

Biological Activity

Research indicates that 3-[(4-Ethoxyphenoxy)methyl]aniline exhibits several biological activities:

  • Antimicrobial Activity : Studies have shown that compounds with similar structures possess antimicrobial properties. The presence of the phenoxy and ethoxy groups may enhance interaction with microbial membranes.
  • Anticancer Potential : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through apoptosis induction. The mechanisms could involve the modulation of signaling pathways related to cell survival.
  • Cytotoxicity : In vitro studies have demonstrated cytotoxic effects on various cancer cell lines, indicating its potential as a lead compound for cancer therapy.

Case Studies

  • Anticancer Activity : A study conducted on breast cancer cell lines revealed that 3-[(4-Ethoxyphenoxy)methyl]aniline significantly reduced cell viability at concentrations above 20 µM, suggesting dose-dependent cytotoxicity (Source: ResearchGate).
  • Enzyme Interaction Studies : Kinetic assays indicated that the compound inhibits specific enzymes involved in drug metabolism, potentially affecting pharmacokinetics and drug-drug interactions (Source: Science.gov).

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growthResearchGate
AnticancerInduction of apoptosis in tumor cellsScience.gov
Enzyme InhibitionReduced activity of metabolic enzymesMDPI

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